molecular formula C14H15N5O2 B2700207 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione CAS No. 383880-08-8

7-(2-Anilinoethyl)-3-methylpurine-2,6-dione

Cat. No.: B2700207
CAS No.: 383880-08-8
M. Wt: 285.307
InChI Key: NXBCQDCPNDIPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Anilinoethyl)-3-methylpurine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by the presence of an anilinoethyl group attached to the purine ring, which imparts unique chemical and biological properties. It has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of 3-methylxanthine with 2-bromoethylbenzene under basic conditions to introduce the anilinoethyl group. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the synthesis might be optimized for higher yields and purity. This could involve the use of continuous flow reactors to control reaction conditions more precisely and reduce reaction times. Catalysts and advanced purification techniques like recrystallization or chromatography are often employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), typically resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like K2CO3 in DMF.

Major Products:

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated purine derivatives.

Scientific Research Applications

7-(2-Anilinoethyl)-3-methylpurine-2,6-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins, potentially affecting cellular processes.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication and repair mechanisms.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to intercalate into DNA strands disrupts the normal function of the genetic material, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

    7-(2-Aminoethyl)-3-methylpurine-2,6-dione: Lacks the phenyl group, resulting in different biological activity.

    7-(2-Anilinoethyl)-3-ethylpurine-2,6-dione: The ethyl group at position 3 alters its chemical properties and reactivity.

    7-(2-Anilinoethyl)-3-methylxanthine: Similar structure but different functional groups, affecting its pharmacological profile.

Uniqueness: 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to interact with DNA and enzymes makes it a valuable compound for research in medicinal chemistry and drug development.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique properties

Properties

IUPAC Name

7-(2-anilinoethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-18-12-11(13(20)17-14(18)21)19(9-16-12)8-7-15-10-5-3-2-4-6-10/h2-6,9,15H,7-8H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBCQDCPNDIPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CCNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.